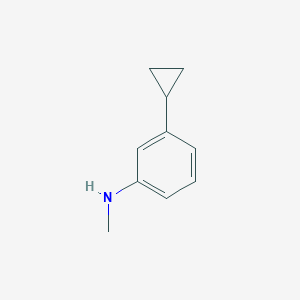

3-Cyclopropyl-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPIODAOUBVVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyclopropyl-N-methylaniline: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-N-methylaniline is an aromatic amine that has garnered interest in the fields of medicinal chemistry and organic synthesis. Its structure, which combines a cyclopropyl ring and an N-methylaniline moiety, offers a unique combination of steric and electronic properties. The cyclopropyl group, a three-membered carbocycle, is a well-regarded bioisostere in drug design, often introduced to enhance metabolic stability, binding affinity, and potency of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of 3-Cyclopropyl-N-methylaniline, with a focus on its utility for professionals in drug discovery and development.

Chemical and Physical Properties

3-Cyclopropyl-N-methylaniline is a substituted aniline with the chemical formula C₁₀H₁₃N. Below is a summary of its key identifiers and physical properties.

| Property | Value |

| CAS Number | 1260743-53-0 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| IUPAC Name | 3-cyclopropyl-N-methylaniline |

| Appearance | Liquid |

| Purity | Typically ≥95% |

Synthesis of 3-Cyclopropyl-N-methylaniline

The synthesis of 3-Cyclopropyl-N-methylaniline can be approached through several general strategies for the formation of N-alkylanilines. Common methods include the direct methylation of the corresponding aniline or the formation of the cyclopropyl-aryl bond.

One plausible synthetic route involves the N-methylation of 3-cyclopropylaniline. Various methylating agents can be employed, such as dimethyl sulfate or methyl iodide.[2] An alternative approach could involve the reaction of a nitrosoarene with a corresponding boronic acid.[3]

Below is a representative, step-by-step protocol for the synthesis of 3-Cyclopropyl-N-methylaniline via reductive amination, a common and efficient method for N-alkylation.

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Formation of the Imine Intermediate

-

To a solution of 3-cyclopropylaniline (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add paraformaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction of the Imine

-

Once the imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the reaction mixture. Control the addition rate to manage any effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Cyclopropyl-N-methylaniline.

Caption: Proposed synthetic workflow for 3-Cyclopropyl-N-methylaniline.

Spectroscopic Analysis and Characterization

| Technique | Predicted Spectral Data |

| ¹H NMR | * Aromatic Protons (4H): Multiplets in the range of δ 6.5-7.2 ppm. The substitution pattern will lead to distinct coupling patterns. |

| * N-H Proton (if present, 1H): A broad singlet, which may be exchangeable with D₂O, typically in the range of δ 3.5-4.5 ppm. For the target N-methyl compound, this peak should be absent. | |

| * N-Methyl Protons (3H): A sharp singlet around δ 2.7-2.9 ppm.[4] | |

| * Cyclopropyl Methine Proton (1H): A multiplet in the upfield region, likely around δ 0.8-1.2 ppm. | |

| * Cyclopropyl Methylene Protons (4H): Multiplets in the upfield region, likely between δ 0.5-1.0 ppm. | |

| ¹³C NMR | * Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon attached to the nitrogen will be the most downfield. |

| * N-Methyl Carbon: A signal around δ 30-35 ppm.[4] | |

| * Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5-15 ppm. | |

| IR Spectroscopy | * N-H Stretch (if secondary amine): A sharp to medium absorption around 3400 cm⁻¹.[6] |

| * Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹. | |

| * Aliphatic C-H Stretch (Methyl & Cyclopropyl): Absorptions just below 3000 cm⁻¹. | |

| * C=C Aromatic Ring Stretch: Absorptions in the range of 1500-1600 cm⁻¹. | |

| * C-N Stretch: An absorption in the range of 1250-1350 cm⁻¹. | |

| Mass Spectrometry | * [M]⁺: The molecular ion peak would be expected at m/z = 147. |

Reactivity and Applications in Drug Discovery

3-Cyclopropyl-N-methylaniline is a valuable building block in organic synthesis, particularly for the construction of novel pharmaceutical agents.[7][8] The cyclopropyl moiety is often employed as a bioisosteric replacement for other groups to improve the pharmacokinetic and pharmacodynamic properties of a molecule.[1]

The aniline scaffold itself is a common feature in many approved drugs.[9] The N-methyl and 3-cyclopropyl substituents can be strategically utilized to fine-tune the biological activity of a lead compound. The cyclopropyl group can also influence the conformation of the molecule, potentially leading to enhanced binding to a biological target.

The N-cyclopropyl aniline functionality exhibits interesting reactivity. Under certain oxidative conditions, such as with nitrous acid, N-cyclopropylanilines can undergo selective cleavage of the cyclopropyl group.[10] This reactivity has been used to probe reaction mechanisms involving single-electron transfer (SET) processes.

Caption: Use of 3-Cyclopropyl-N-methylaniline in drug discovery.

Safety and Handling

As with all aniline derivatives, 3-Cyclopropyl-N-methylaniline should be handled with care in a well-ventilated area, preferably a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed.

-

Skin and Eye Irritation: May cause skin and eye irritation.

-

Inhalation: May be harmful if inhaled.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

References

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved February 6, 2026, from [Link]

-

Preparation of N-methylaniline. (n.d.). PrepChem.com. Retrieved February 6, 2026, from [Link]

-

Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.). (2022, April 25). Chegg. Retrieved February 6, 2026, from [Link]

-

Supporting Information. (n.d.). MPG.PuRe. Retrieved February 6, 2026, from [Link]

-

Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng. Retrieved February 6, 2026, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis. Retrieved February 6, 2026, from [Link]

-

Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (2019, August 12). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023, September 19). University of York. Retrieved February 6, 2026, from [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Cyclopropyl Building Blocks for Organic Synthesis. Part 128. Ln(OTf)3-Catalyzed Insertion of Aryl Isocyanides into the Cyclopropane Ring. (2025, August 7). ResearchGate. Retrieved February 6, 2026, from [Link]

-

N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. (2000, January 14). PubMed. Retrieved February 6, 2026, from [Link]

-

Aniline, N-methyl-. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]

-

Theoretical and experimental studies of the vibrational spectra of m-methylaniline. (2025, August 5). ResearchGate. Retrieved February 6, 2026, from [Link]

-

N-Methylaniline (NMA) | A Key Chemical Intermediate. (n.d.). Acme Hardesty. Retrieved February 6, 2026, from [Link]

-

The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022, October 20). Frontiers. Retrieved February 6, 2026, from [Link]

-

Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

- Manufacturing method for halogen substituted N-methylaniline. (n.d.). Google Patents.

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 8. echemi.com [echemi.com]

- 9. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

- 10. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 3-Cyclopropyl-N-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropyl-N-methylaniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty organic compounds. A comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and quality control. This technical guide addresses the notable absence of publicly available quantitative solubility data for this specific compound. By leveraging structural analysis, physicochemical predictions, and data from analogous compounds, this document provides a robust theoretical framework for predicting its solubility behavior. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of 3-Cyclopropyl-N-methylaniline, ensuring the generation of reliable and reproducible data critical for advancing research and development objectives.

Introduction

Substituted anilines are foundational building blocks in modern organic chemistry, serving as crucial precursors for a vast array of dyes, polymers, and, most significantly, pharmacologically active molecules.[1] The incorporation of a cyclopropyl group, in particular, has garnered substantial attention in medicinal chemistry for its unique ability to modulate a compound's metabolic stability, potency, and conformational rigidity.[2] 3-Cyclopropyl-N-methylaniline combines the aniline scaffold with both a cyclopropyl ring and an N-methyl group, making it a valuable, yet under-characterized, intermediate.

The solubility of such an intermediate is a critical physicochemical parameter that dictates its handling, reaction kinetics, purification strategy (e.g., crystallization or chromatography), and formulation.[3] In drug development, poor solubility of an intermediate can lead to challenges in achieving desired reaction concentrations, complicating scale-up and potentially impacting yield and purity. Despite its importance, specific experimental solubility data for 3-Cyclopropyl-N-methylaniline is not prevalent in scientific literature. This guide aims to bridge that gap by providing a predictive analysis of its solubility profile and a comprehensive methodology for its experimental determination.

Physicochemical Properties and Structural Analysis

To predict the solubility of 3-Cyclopropyl-N-methylaniline, we must first analyze its molecular structure and resulting physicochemical properties. The molecule is a tertiary amine featuring an aromatic phenyl ring, a nonpolar cyclopropyl group, and a small N-methyl group.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₁₃N | PubChem[4] |

| Molecular Weight | 147.22 g/mol | PubChem[4] |

| Structure | A phenyl ring substituted at position 3 with a cyclopropyl group, and an N-methyl group on the amino nitrogen. | - |

| Predicted XLogP3 | 2.7 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 (The nitrogen atom) | PubChem[4] |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | - |

Structural Breakdown and its Influence on Solubility:

-

Aromatic Phenyl Ring: This large, nonpolar carbocyclic core is the dominant feature of the molecule. It will readily engage in van der Waals forces and π-π stacking interactions with other aromatic or nonpolar solvents. This component significantly reduces the molecule's affinity for highly polar solvents like water.

-

Cyclopropyl Group: As a small, saturated hydrocarbon ring, the cyclopropyl group further enhances the molecule's nonpolar, lipophilic character. Its presence reinforces the tendency of the molecule to dissolve in nonpolar organic solvents.

-

N-Methyl Group (Tertiary Amine): The nitrogen atom introduces a polar element to the molecule due to its lone pair of electrons, allowing it to act as a hydrogen bond acceptor. However, the presence of the methyl group prevents it from acting as a hydrogen bond donor. This tertiary amine functionality provides a site for dipole-dipole interactions with polar aprotic solvents but lacks the strong hydrogen-bonding capability that would significantly enhance solubility in polar protic solvents.

The predicted XLogP3 value of 2.7 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic phases over aqueous ones.[4] The very low topological polar surface area (TPSA) further supports the prediction of limited solubility in highly polar solvents.

Predicted Solubility Profile

Based on the structural analysis and the fundamental principle of "like dissolves like," a qualitative solubility profile for 3-Cyclopropyl-N-methylaniline can be predicted.[5] This profile is supported by the known solubility of analogous compounds like N-methylaniline and 3-methylaniline, which are generally soluble in common organic solvents but have limited water solubility.[6][7]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The dominant nonpolar aromatic and cyclopropyl groups will interact favorably with the nonpolar solvent molecules through London dispersion forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Medium | These solvents can engage in dipole-dipole interactions with the tertiary amine group. Their organic character is compatible with the nonpolar parts of the molecule. |

| Polar Protic | Ethanol, Methanol | Medium to Low | While the nitrogen can act as a hydrogen bond acceptor, the molecule cannot donate hydrogen bonds. The large nonpolar surface area will limit miscibility with these highly polar, H-bonding solvents. |

| Highly Polar | Water | Very Low / Insoluble | The molecule's significant nonpolar character and inability to donate hydrogen bonds prevent it from effectively disrupting the strong hydrogen-bonding network of water.[7] |

Key Factors Influencing Solubility

The solubility of 3-Cyclopropyl-N-methylaniline is not static and can be influenced by several experimental conditions. Understanding these factors is crucial for designing robust chemical processes.

-

Solvent Polarity: As detailed above, the primary determinant of solubility is the balance of intermolecular forces between the solute and solvent. A close match in polarity will result in higher solubility.

-

Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature. This is because the dissolution process is typically endothermic, and applying heat provides the energy needed to overcome the solute-solute and solvent-solvent interactions. This relationship should be experimentally verified for process optimization (e.g., recrystallization).

-

Presence of Impurities: The presence of other compounds can either enhance or depress solubility through co-solvency or common ion effects, although the latter is not relevant for this non-ionic compound in organic media.

The interplay of these factors can be visualized as a logical relationship governing the dissolution process.

Caption: Logical relationship between solute, solvent, and system conditions that determine solubility.

Standardized Protocol for Experimental Solubility Determination

Given the lack of published data, experimental verification is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[5]

Objective: To determine the equilibrium solubility of 3-Cyclopropyl-N-methylaniline in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

3-Cyclopropyl-N-methylaniline (solid, high purity)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow:

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Cyclopropyl-N-methylaniline to a vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium.[10]

-

Accurately add a known volume of the chosen organic solvent (e.g., 5.0 mL).

-

Securely cap the vial to prevent solvent evaporation. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[10] The time to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let solids settle.

-

Centrifuge the vials to pellet the remaining undissolved solid, ensuring a clear supernatant.

-

-

Sampling and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any fine particulates.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of 3-Cyclopropyl-N-methylaniline of known concentrations.

-

Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).[8][9] Aniline derivatives typically show strong UV absorbance, making this a suitable technique.[1]

-

Construct a calibration curve by plotting the analytical response versus concentration.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Health and Safety Considerations

3-Cyclopropyl-N-methylaniline is a chemical intermediate for which comprehensive toxicological data may not be available. However, based on its structural similarity to other anilines, appropriate precautions must be taken. N-methylaniline and other related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[6][11][12]

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Consult the specific Safety Data Sheet (SDS) for the compound before use.

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

While specific quantitative solubility data for 3-Cyclopropyl-N-methylaniline is not readily found in current literature, a robust prediction of its behavior can be made through careful structural analysis. The compound is anticipated to exhibit high solubility in nonpolar and polar aprotic organic solvents, with diminishing solubility in polar protic solvents and very low solubility in water. For researchers and drug development professionals, this predictive framework serves as a valuable starting point for solvent selection. However, for applications requiring precise data, experimental determination is non-negotiable. The detailed isothermal shake-flask protocol provided in this guide offers a reliable and authoritative method for generating the accurate solubility data needed to support synthesis, purification, and formulation development.

References

-

PubChem. (n.d.). N-cyclopropyl-2-methylaniline. [Online] National Center for Biotechnology Information. Available at: [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Regulations.gov. Available at: [Link]

-

PubChem. (n.d.). 4-Cyclopropyl-3-methylaniline. [Online] National Center for Biotechnology Information. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted... [Online] Available at: [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Online] Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online] Available at: [Link]

-

Dalton Transactions. (n.d.). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. [Online] RSC Publishing. Available at: [Link]

-

ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Online] Available at: [Link]

- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

-

U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Online] Available at: [Link]

-

Expert Opinion on Drug Discovery. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Online] Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aniline. [Online] Available at: [Link]

-

PubChem. (n.d.). 2-Cyclopropoxy-6-ethyl-N-methylaniline. [Online] National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2025). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Online] Available at: [Link]

-

PubChem. (n.d.). N-Methylaniline. [Online] National Center for Biotechnology Information. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of N-methylaniline. [Online] Available at: [Link]

Sources

- 1. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 2. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. N-cyclopropyl-2-methylaniline | C10H13N | CID 55284437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. N-Cyclopropylaniline | C9H11N | CID 7016287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. nj.gov [nj.gov]

- 12. carlroth.com [carlroth.com]

Navigating the Cyclopropyl Aniline Motif in Drug Discovery: Bioisosterism, Bioactivation, and Synthetic Strategies

Here is an in-depth technical guide on cyclopropyl aniline derivatives in drug discovery.

Executive Summary

The cyclopropyl aniline moiety represents a high-risk, high-reward structural motif in medicinal chemistry.[1] While the cyclopropyl group acts as a superior bioisostere for alkyl and alkene groups—offering enhanced metabolic stability against dealkylation and unique conformational rigidity—its direct attachment to an aniline nitrogen introduces a critical bioactivation pathway.

This guide analyzes the physicochemical advantages of the

Physicochemical & Structural Properties[2][3]

The "Magic Ring" Effect

The cyclopropyl group is often termed a "magic ring" in drug design due to its ability to modulate physicochemical properties without significantly increasing molecular weight (

| Property | Effect of | Mechanism |

| pKa Modulation | Decreases basicity by ~1-2 units vs. | The |

| Conformational Rigidity | Limits | Steric clash between the ring methylene protons and ortho-phenyl protons forces a distinct torsion angle, often orthogonal to the aromatic plane.[2] |

| Lipophilicity | Moderate increase ( | Increases hydrophobic contact surface while maintaining compact shape.[1][2] |

| Metabolic Blocking | Prevents | Lack of activated |

The Bioisosteric Rationale

Replacing an

The Bioactivation Bottleneck: Mechanism of Toxicity

Despite its stability against dealkylation, the

The SET Oxidation Pathway

When an aniline nitrogen is electron-rich, it can undergo one-electron oxidation by high-potential peroxidases (e.g., myeloperoxidase in neutrophils) or CYP450 isoforms.[2]

-

Initial Oxidation: The aniline nitrogen loses one electron to form a radical cation (

).[1][2] -

Ring Opening: The strain energy of the cyclopropyl ring (~27.5 kcal/mol) drives the rapid homolytic cleavage of the distal C-C bond.

-

Covalent Binding: This generates a reactive

-carbon radical or iminium species that acts as a potent electrophile, covalently modifying cellular proteins (haptens) or DNA.[1][2]

Visualization of the Bioactivation Pathway

The following diagram illustrates the divergence between safe metabolic clearance and toxic bioactivation.

Figure 1: The mechanistic divergence of N-cyclopropyl anilines. The red pathway indicates the toxicological liability driven by Single Electron Transfer (SET).

Strategic Mitigation in Drug Design

To utilize this motif safely, the oxidation potential of the aniline must be raised to prevent the initial SET event.

Electronic Deactivation

Introducing electron-withdrawing groups (EWGs) on the phenyl ring significantly increases the oxidation potential (

-

Tactic: Place Fluorine, Cyano (-CN), or Trifluoromethyl (-CF3) groups at the para or ortho positions.[1][2]

-

Result: The nitrogen lone pair is delocalized into the ring, making it harder to abstract an electron.

Steric Protection

Substitution at the ortho positions of the aniline ring can twist the nitrogen out of planarity with the aromatic system (deconjugation). While this increases basicity (bad for permeability), it can also sterically hinder the approach of oxidative enzymes.[1]

Alternative Linkers (The "Safe" Switch)

If the aniline nitrogen is too labile, switch to an amide or ether linkage.

-

Cyclopropyl Amides (

): Found in Lenvatinib and Tasimelteon .[1][2] The carbonyl pulls density from the nitrogen, rendering it immune to SET oxidation. -

Cyclopropyl Ethers (

): Retains the lipophilic/steric bulk without the nitrogen-based toxicity risk.[2]

Synthetic Methodologies

Direct synthesis of

Protocol: Copper-Promoted Chan-Lam Coupling

This method allows the coupling of aryl boronic acids with cyclopropylamine under mild, oxidative conditions.

Reagents:

-

Substrate: Aryl Boronic Acid (

)[2] -

Nucleophile: Cyclopropylamine (1.2 - 2.0 equiv)[2]

-

Catalyst:

(0.1 - 1.0 equiv)[2] -

Ligand: 2,2'-Bipyridine (1.0 equiv) - Critical for stabilizing the Cu species.[2]

-

Base:

or -

Solvent: Dichloroethane (DCE) or Toluene[2]

-

Atmosphere: Air or Oxygen balloon (Re-oxidant for Cu)[2]

Step-by-Step Workflow:

-

Charge: To a reaction vessel, add

(18 mg, 0.1 mmol), 2,2'-bipyridine (15 mg, 0.1 mmol), and aryl boronic acid (1.0 mmol). -

Solvate: Add DCE (5 mL) and stir to suspend.

-

Activate: Add cyclopropylamine (1.2 mmol) and base (

, 2.0 mmol). -

Oxidize: Heat to 70°C under an air atmosphere (open flask or balloon) for 12-24 hours.

-

Workup: Filter through a celite pad to remove copper salts.[1] Wash with EtOAc.[1] Concentrate and purify via flash chromatography.

Synthetic Logic Diagram

Figure 2: The Chan-Lam catalytic cycle for C-N bond formation.

Case Studies in Drug Discovery

The Cautionary Tale: Trovafloxacin

-

Structure: Contains a 2,4-difluoroaniline moiety fused to a naphthyridone core, with a cyclopropylamine at N1.[1]

-

Outcome: Withdrawn/Restricted due to severe idiosyncratic hepatotoxicity.[1]

-

Mechanism: Metabolic studies confirmed that the cyclopropylamine moiety underwent oxidative ring opening (via the SET mechanism described above), leading to reactive intermediates that bound to hepatic proteins.

-

Lesson: The cyclopropylamine attached to an electron-rich system is a high-risk structural alert.

The Safe Application: Trametinib

-

Structure: Contains a cyclopropyl group, but it is attached to a urea-like nitrogen on the central pyrimidinedione scaffold (

-cyclopropyl-N-methyl...), not the aniline nitrogen. -

Analysis: The electron-withdrawing nature of the carbonyl groups flanking the nitrogen prevents SET oxidation. The cyclopropyl group here functions purely as a steric fill to lock the active conformation in the MEK kinase pocket.

-

Lesson: Isolate the cyclopropyl nitrogen with carbonyls (amides/ureas) to retain the steric benefit while eliminating the electronic risk.

References

-

Bénard, S., Neuville, L., & Zhu, J. (2010).[1] Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.[1][2] Chemical Communications, 46(19), 3393-3395.[1][2] Link

-

Kalgutkar, A. S., et al. (2005).[1][2] Metabolic Activation of the N-Cyclopropylamine Structural Alert in the Antibiotic Trovafloxacin. Chemical Research in Toxicology, 18(11), 1662-1670.[1][2] Link[2]

-

Shanu-Wilson, J. (2020).[1][2] Metabolism of cyclopropyl groups. Hypha Discovery. Link

-

Loeppky, R. N., & Elomari, S. (2000).[1] N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines.[2][3][4] Journal of Organic Chemistry, 65(1), 96-103.[1][2] Link[2]

-

Barnes, K., et al. (2013).[1][2] Trametinib (GSK1120212).[1][2][5] Drugs of the Future, 38(5), 311.[1] Link[2]

Sources

- 1. N-Cyclopropylaniline | C9H11N | CID 7016287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trametinib - Wikipedia [en.wikipedia.org]

- 3. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of N-methyl-3-cyclopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-methyl-3-cyclopropylaniline is a unique structural motif of increasing interest in medicinal chemistry, combining the electronic properties of an aniline with the conformational rigidity and metabolic stability often conferred by a cyclopropyl group. Understanding the thermodynamic stability of this molecule is paramount for its successful development as a pharmaceutical agent. This guide provides a comprehensive technical overview of the experimental and computational methodologies for assessing the stability of N-methyl-3-cyclopropylaniline. We delve into the causality behind experimental choices, present self-validating protocols for thermal and forced degradation analysis, and explore the predictive power of computational chemistry in elucidating degradation pathways. This document is intended to be a practical resource for researchers and drug development professionals, enabling a robust evaluation of the stability profile of this and similar molecules.

Introduction: The Significance of Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with inherent molecular stability being a critical determinant of success. A thorough understanding of a molecule's thermodynamic stability informs formulation development, shelf-life prediction, and ultimately, patient safety. N-methyl-3-cyclopropylaniline presents a fascinating case study, incorporating two key functionalities: the aniline moiety, known for its susceptibility to oxidation, and the cyclopropyl group, which can enhance metabolic stability but also possesses inherent ring strain.[1] This guide will dissect the stability of this molecule through a multi-faceted approach, combining empirical testing with theoretical modeling.

Molecular Profile of N-methyl-3-cyclopropylaniline

Table 1: Estimated Physicochemical Properties of N-methyl-3-cyclopropylaniline

| Property | Estimated Value/Characteristic | Rationale and Key Considerations |

| Molecular Formula | C₁₀H₁₃N | - |

| Molecular Weight | 147.22 g/mol | - |

| Appearance | Likely a yellow to light brown oily liquid | N-methylaniline is a similarly described liquid.[2] Aniline derivatives are prone to darkening upon exposure to air and light. |

| Boiling Point | Estimated > 200 °C | N-methylaniline has a boiling point of 195.6°C.[2] The addition of the cyclopropyl group would likely increase the boiling point. |

| Solubility | Practically insoluble in water; soluble in organic solvents (e.g., ethanol, ether, chloroform) | Similar to N-methylaniline.[2] The non-polar cyclopropyl and phenyl groups dominate the molecule's character. |

| Key Structural Features | Tertiary aromatic amine, cyclopropyl group | The tertiary amine is a potential site for oxidation. The cyclopropyl group introduces ring strain, which can influence reactivity.[1] |

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on a suite of complementary experimental techniques. Here, we outline the core methodologies, emphasizing the "why" behind each procedural step.

Thermal Analysis: Unveiling Intrinsic Stability

Thermal analysis techniques are indispensable for probing the intrinsic thermal stability of a molecule in the solid state.

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions or decomposition events. For N-methyl-3-cyclopropylaniline, DSC is crucial for identifying its melting behavior and assessing its purity. A sharp, well-defined melting endotherm is indicative of a pure, crystalline substance. Broadening of the peak can suggest the presence of impurities.

Experimental Protocol: Purity Determination by DSC

-

Sample Preparation: Accurately weigh 1-3 mg of N-methyl-3-cyclopropylaniline into a clean, hermetically sealed aluminum DSC pan. The small sample size minimizes thermal gradients.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a slow, controlled rate (e.g., 1-2 °C/min) to a temperature beyond the melting point. A slow heating rate enhances the resolution of the melting transition.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak maximum, and the enthalpy of fusion (area under the peak). The shape of the peak provides qualitative information about purity.

Mandatory Visualization:

Caption: Workflow for DSC analysis of N-methyl-3-cyclopropylaniline.

Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is essential for determining the decomposition temperature and identifying the presence of residual solvents or volatiles. For N-methyl-3-cyclopropylaniline, TGA will reveal the temperature at which significant degradation begins, providing a critical parameter for its thermal stability profile.

Experimental Protocol: Thermal Decomposition Profile by TGA

-

Sample Preparation: Place 5-10 mg of N-methyl-3-cyclopropylaniline into a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation during the initial heating phase.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset of mass loss indicates the beginning of decomposition. The temperature at which 5% mass loss occurs (T₅) is often used as a benchmark for thermal stability. The derivative of the TGA curve (DTG) can reveal the temperatures of maximum decomposition rates.

Table 2: Interpreting TGA Data for N-methyl-3-cyclopropylaniline

| Temperature Range | Expected Observation | Interpretation |

| Ambient to ~150 °C | Minimal mass loss | Indicates the absence of significant volatile impurities or residual solvents. |

| > 200 °C (Estimated) | Onset of significant mass loss | The beginning of thermal decomposition of the molecule. |

| Variable | Multiple mass loss steps | Suggests a multi-step decomposition process, potentially involving the cleavage of the methyl and cyclopropyl groups followed by the degradation of the aniline ring. |

Forced Degradation Studies: Probing Stability Under Stress

Forced degradation (or stress testing) is a critical component of drug development, designed to identify potential degradation products and pathways under more severe conditions than those encountered during long-term storage.[4][5] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[6]

Mandatory Visualization:

Caption: General workflow for forced degradation studies.

Causality: N-substituted anilines are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur, although typically this requires harsh conditions. For N-methyl-3-cyclopropylaniline, the primary concern would be potential degradation of the aniline ring system rather than hydrolysis of the N-C bonds.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of N-methyl-3-cyclopropylaniline (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Stress Conditions: Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[7]

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Causality: The tertiary amine of N-methyl-3-cyclopropylaniline is a prime target for oxidation. A key and well-documented degradation pathway for N-cyclopropylanilines involves single-electron transfer (SET) to form a radical cation, followed by irreversible ring-opening of the cyclopropyl group.[8][9][10] This is a critical stability concern for this molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of N-methyl-3-cyclopropylaniline (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% v/v) and store at room temperature for a defined period, protected from light.

-

Sample Analysis: At specified time points, analyze the sample by HPLC-MS to identify and quantify the parent compound and any degradation products, paying close attention to potential ring-opened species.

Causality: Aniline derivatives can be susceptible to photo-oxidation.[11] Exposure to UV and visible light can generate excited states that are more prone to react with oxygen or undergo other photochemical transformations.

Experimental Protocol (as per ICH Q1B):

-

Sample Preparation: Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

-

Sample Analysis: Analyze the exposed samples and the dark control by a stability-indicating HPLC method.

Computational Chemistry: A Predictive Approach to Stability

Computational chemistry offers a powerful in-silico approach to complement and guide experimental stability studies. By modeling the electronic structure and energetics of the molecule, we can predict potential degradation pathways.

Density Functional Theory (DFT) for Bond Dissociation Energy (BDE) Prediction

Causality: The bond dissociation energy (BDE) is the energy required to homolytically cleave a chemical bond. By calculating the BDEs of the various bonds in N-methyl-3-cyclopropylaniline, we can identify the weakest bonds, which are the most likely sites for initial degradation. The N-C(cyclopropyl) and N-C(methyl) bonds are of particular interest. DFT is a robust method for calculating BDEs.[12]

Computational Workflow:

-

Geometry Optimization: Optimize the geometry of the ground state of N-methyl-3-cyclopropylaniline and the radical fragments resulting from the cleavage of the N-C(cyclopropyl) and N-C(methyl) bonds using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform frequency calculations to obtain zero-point vibrational energies (ZPVE) and to confirm that the optimized structures are true minima on the potential energy surface.

-

BDE Calculation: Calculate the BDE using the following equation: BDE = (E_radical1 + E_radical2) - E_parent where E represents the ZPVE-corrected electronic energy of each species.

Mandatory Visualization:

Caption: Workflow for BDE calculation using DFT.

Summary and Outlook

The thermodynamic stability of N-methyl-3-cyclopropylaniline is a multifaceted property that requires a comprehensive evaluation using both experimental and computational approaches. The key takeaways from this guide are:

-

Thermal Stability: DSC and TGA are essential for determining the melting point, purity, and decomposition temperature of the solid material.

-

Oxidative Instability: The N-cyclopropylaniline moiety is susceptible to single-electron oxidation, leading to a likely and significant degradation pathway involving the irreversible opening of the cyclopropyl ring.[8][9][10]

-

Forced Degradation: A systematic forced degradation study under hydrolytic, oxidative, thermal, and photolytic stress is crucial for identifying potential degradation products and validating a stability-indicating analytical method.

-

Computational Prediction: DFT calculations can provide valuable insights into the relative stabilities of chemical bonds, helping to predict the most labile parts of the molecule and guide experimental investigations.

By integrating these methodologies, researchers and drug development professionals can build a robust stability profile for N-methyl-3-cyclopropylaniline, mitigating risks in the development process and ensuring the quality and safety of potential new medicines.

References

- Brummer, H. (2011). How to approach a forced degradation study. Life Sci. Technol. Bull., 31, 1-4.

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

-

McNeill, K., & Arnold, W. A. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5757-5765. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Rani, S., & Singh, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13.

-

Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. The Journal of organic chemistry, 65(1), 96–103. [Link]

- McKay, M. J., et al. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. Abstracts of Papers of the American Chemical Society, 257.

-

TA Instruments. (n.d.). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

St. John, P. C., Guan, Y., Kim, Y., Kim, S., & Paton, R. S. (2020). Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost. Nature communications, 11(1), 2328. [Link]

-

Wang, L., et al. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. International Journal of Molecular Sciences, 25(2), 1033. [Link]

-

TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

McNeill, K., & Arnold, W. A. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ESF Publications. 2. [Link]

-

Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di chimica, 97(10), 1129–1138. [Link]

- Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Pharmaceutical Stress Testing (pp. 1-66). CRC Press.

-

Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH topic Q 1 A (R2) Stability testing of new drug substances and products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016287, N-Cyclopropylaniline. Retrieved from [Link].

-

ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

-

Contract Laboratory. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Gentry, E. C., Ryno, S. M., & Knowles, R. R. (2017). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermogram for compound A 14 (Series: I-Me). Retrieved from [Link]

- Fo'ad, T., Hameed, G. S., & Raauf, A. M. R. (2022). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. International Journal of Drug Delivery Technology, 12(4), 1493-1501.

-

NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

-

Wu, Y., et al. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. International Journal of Molecular Sciences, 25(4), 2209. [Link]

-

Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035.

-

Peters, J. C., & Fu, G. C. (2020). Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism. CaltechAUTHORS. [Link]

-

Silverman, R. B. (2006). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. The Journal of organic chemistry, 71(2), 535–543. [Link]

-

wikiHow. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]

-

Purdue University Graduate School. (2025). COMPUTATIONAL PREDICTION OF MATERIAL DEGRADATION AND REACTIVITY. Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

ResearchGate. (n.d.). TGA curves and corresponding DSC curves for pure polyaniline and its... Retrieved from [Link]

-

Heimgartner, H., et al. (2019). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina. FEMS Microbiology Ecology, 95(9), fiz118. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 3. veeprho.com [veeprho.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]

- 10. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.nrel.gov [docs.nrel.gov]

Methodological & Application

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 3-Cyclopropyl-N-methylaniline

Abstract

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction is of paramount importance in the fields of medicinal chemistry and materials science, where arylamine structures are prevalent.[1][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination using 3-Cyclopropyl-N-methylaniline, a sterically hindered and electronically distinct secondary amine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide field-proven insights into overcoming common challenges associated with this class of substrate.

Introduction to the Buchwald-Hartwig Amination

The palladium-catalyzed cross-coupling of amines and aryl halides (or pseudo-halides) provides a direct and versatile route to arylamines, often under milder conditions and with greater functional group tolerance than classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2][4]

1.1 The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][5] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide intermediate.

-

Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6][7]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide and the formation of an imine.[2] The choice of ligand is critical in promoting the desired reductive elimination pathway over these side reactions.[1]

Caption: Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

1.2 Challenges with Secondary and Sterically Hindered Amines

Secondary amines, such as 3-Cyclopropyl-N-methylaniline, can present unique challenges in Buchwald-Hartwig aminations. The presence of two substituents on the nitrogen atom can lead to steric hindrance, which can slow down both the amine coordination and the final reductive elimination step. Furthermore, the electronic properties of the cyclopropyl group can influence the nucleophilicity of the amine. Careful selection of the catalyst, ligand, and reaction conditions is therefore crucial for achieving high yields.

Key Reagents and Their Roles: A Causal Explanation

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of each reaction component.

2.1 The Substrate: 3-Cyclopropyl-N-methylaniline

3-Cyclopropyl-N-methylaniline is a secondary aniline with moderate steric bulk around the nitrogen atom. The cyclopropyl group is primarily an electron-donating group through its sigma bonds, which can enhance the nucleophilicity of the amine compared to aniline itself. However, the N-methyl group adds steric hindrance. This combination of electronic and steric factors necessitates a carefully optimized catalytic system.

2.2 The Aryl Halide/Triflate Coupling Partner

The reactivity of the aryl electrophile generally follows the trend: Ar-I > Ar-OTf > Ar-Br > Ar-Cl. While aryl iodides are highly reactive, the iodide anion generated can sometimes inhibit the catalyst.[7] Aryl bromides often provide a good balance of reactivity and stability. For less reactive aryl chlorides, more specialized and highly active catalyst systems are typically required.

2.3 The Palladium Pre-catalyst

Commonly used palladium pre-catalysts include Pd(OAc)₂ and Pd₂(dba)₃. These Pd(II) and Pd(0) sources are reduced in situ to the active Pd(0) species.[6] The use of pre-catalysts, which are complexes of a Pd(0) source with a bulky, electron-rich phosphine ligand (e.g., G3 or G6 Buchwald precatalysts), can offer improved stability and reactivity.

2.4 The Ligand: The Key to Success

The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For sterically hindered secondary amines like 3-Cyclopropyl-N-methylaniline, bulky, electron-rich biarylphosphine ligands are often the ligands of choice.

| Ligand | Structure | Key Features & Rationale |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Highly effective for secondary amines due to its steric bulk, which promotes reductive elimination.[6] |

| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Even more sterically hindered than RuPhos, often used for challenging couplings.[6] |

| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | A bidentate ligand with a large bite angle, which can be beneficial for promoting reductive elimination and preventing β-hydride elimination. |

The selection of the ligand is often the most critical parameter to screen when optimizing a Buchwald-Hartwig amination.

2.5 The Base: More Than Just a Proton Scavenger

The base plays a crucial role in deprotonating the amine in the catalytic cycle.[8] The choice of base can significantly impact the reaction rate and the tolerance of sensitive functional groups.[9][10]

| Base | pKa of Conjugate Acid | Typical Use & Rationale |

| NaOt-Bu | ~19 | A strong, non-nucleophilic base. Very common and effective, but can be incompatible with base-sensitive functional groups. |

| LHMDS | ~26 | A very strong, non-nucleophilic base. Often used when weaker bases fail. |

| K₃PO₄ / K₂CO₃ | ~12.3 / ~10.3 | Weaker inorganic bases that are well-suited for substrates with base-sensitive functional groups.[9] |

| Cs₂CO₃ | ~10 | A weak base with good solubility in many organic solvents, which can be advantageous.[9] |

For the coupling of 3-Cyclopropyl-N-methylaniline, a strong base like NaOt-Bu is a good starting point, assuming the coupling partner is stable under these conditions.

2.6 Solvent Selection

Aprotic, non-polar, or weakly polar solvents are typically used. Toluene and dioxane are the most common choices. Ethereal solvents such as THF or DME are also frequently employed. It is crucial to use anhydrous solvents to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 3-Cyclopropyl-N-methylaniline with an aryl bromide.

3.1 General Considerations

-

Inert Atmosphere: The reaction is sensitive to oxygen and moisture. All manipulations should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.

-

Reagent Purity: Use high-purity, anhydrous solvents and reagents for best results.

3.2 Reagent Preparation and Stoichiometry

The following table outlines the typical stoichiometry for the reaction.

| Reagent | Molar Equiv. | Purpose |

| Aryl Bromide | 1.0 | Electrophile |

| 3-Cyclopropyl-N-methylaniline | 1.2 | Nucleophile |

| Pd Pre-catalyst (e.g., RuPhos G3) | 0.01 - 0.05 | Catalyst |

| Ligand (if not using a pre-catalyst) | 0.02 - 0.10 | Catalyst Activation |

| Base (e.g., NaOt-Bu) | 1.4 | Deprotonation |

| Anhydrous Solvent (e.g., Toluene) | - | Reaction Medium |

3.3 Step-by-Step Reaction Setup

-

Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the palladium pre-catalyst (e.g., RuPhos G3, 0.02 mmol), and the base (NaOt-Bu, 1.4 mmol).

-

Inerting: Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen or argon three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 3-Cyclopropyl-N-methylaniline (1.2 mmol) via syringe, followed by the anhydrous toluene (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide).

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

3.4 Work-up and Purification

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

-

Filtration: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol Workflow and Troubleshooting

4.1 Visualized Experimental Workflow

Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

4.2 Troubleshooting Guide

| Symptom | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (oxygen or moisture contamination)- Incorrect base or solvent- Insufficient temperature | - Ensure all reagents and solvents are anhydrous and the system is properly inerted.- Screen alternative bases (e.g., LHMDS) and solvents (e.g., dioxane).- Increase the reaction temperature. |

| Formation of Hydrodehalogenated Byproduct | - β-Hydride elimination is competing with reductive elimination | - Switch to a bulkier ligand (e.g., from RuPhos to BrettPhos).- Use a bidentate ligand like Xantphos. |

| Decomposition of Starting Material | - Reaction temperature is too high- Base is too strong for functional groups present | - Lower the reaction temperature.- Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃).[9] |

| Inconsistent Results | - Impurities in reagents or solvents- Inconsistent inerting technique | - Use freshly purified solvents and high-purity reagents.- Ensure a consistent and rigorous inert atmosphere technique is used for every reaction. |

Conclusion

The Buchwald-Hartwig amination of 3-Cyclopropyl-N-methylaniline is a highly achievable transformation with careful attention to detail. The key to success lies in the rational selection of a bulky, electron-rich phosphine ligand, an appropriate base, and the rigorous exclusion of air and moisture. By understanding the causal relationships between the reaction components and their roles in the catalytic cycle, researchers can effectively troubleshoot and optimize this powerful C-N bond-forming reaction for the synthesis of complex molecular targets.

References

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020, February 11). Retrieved from [Link]

-

Examples of palladium-catalysed cross-coupling reaction and products.... - ResearchGate. (n.d.). Retrieved from [Link]

-

Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved from [Link]

-

Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (n.d.). Retrieved from [Link]

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved from [Link]

-

Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022, July 22). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. pubs.acs.org [pubs.acs.org]

Using 3-Cyclopropyl-N-methylaniline as a building block in agrochemicals

Technical Application Note: 3-Cyclopropyl-N-methylaniline in Agrochemical Synthesis

Executive Summary & Strategic Rationale

In modern agrochemical design, the "Magic Methyl" effect and bioisosteric replacement are pivotal strategies for optimizing potency and metabolic stability. 3-Cyclopropyl-N-methylaniline represents a high-value building block that synergizes these two concepts.

-

The Cyclopropyl Motif: Acts as a bioisostere for isopropyl groups but offers superior metabolic stability against cytochrome P450 (CYP) oxidation due to the high bond dissociation energy of cyclopropyl C-H bonds (approx. 106 kcal/mol vs. 95 kcal/mol for secondary alkyls). It also introduces a rigid vector that can improve binding affinity in narrow lipophilic pockets.

-

The N-Methyl Group: Modulates lipophilicity (LogP) and eliminates a hydrogen bond donor, often improving membrane permeability and altering the conformation of downstream amides or ureas (e.g., favoring cis vs. trans rotamers).

This guide details the physicochemical profile, synthesis protocols, and downstream application of 3-Cyclopropyl-N-methylaniline in developing next-generation fungicides (SDHIs) and herbicides (Ureas).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification | Notes |

| IUPAC Name | 3-Cyclopropyl-N-methylaniline | |

| Molecular Formula | C₁₀H₁₃N | |

| Molecular Weight | 147.22 g/mol | |

| Physical State | Viscous pale yellow oil | Oxidizes upon air exposure |

| Boiling Point | ~240°C (Predicted) | |

| pKa (Conjugate Acid) | ~4.8 - 5.2 | Less basic than N-methylaniline due to steric strain |

| Solubility | DCM, EtOAc, Toluene, MeOH | Low water solubility |

| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; store in amber vials |

Synthetic Workflow: Building the Scaffold

While 3-Cyclopropyl-N-methylaniline is commercially available, high-purity synthesis is often required for specific isotopologues or derivative libraries. The most robust route utilizes a Suzuki-Miyaura Coupling followed by Selective N-Methylation .

Diagram 1: Retrosynthetic Workflow

Caption: Step-wise construction of the target scaffold ensuring mono-methylation specificity.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Installation of Cyclopropyl Group)

Objective: Synthesize 3-cyclopropylaniline from 3-bromoaniline.

Reagents:

-

3-Bromoaniline (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq)

-

K₃PO₄ (3.0 eq)

-

Solvent: Toluene/Water (10:1)

Procedure:

-

Setup: In a glovebox or under Argon flow, charge a pressure vial with 3-bromoaniline (10 mmol), cyclopropylboronic acid (15 mmol), and K₃PO₄ (30 mmol).

-

Solvent Addition: Add degassed Toluene (40 mL) and Water (4 mL).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (0.5 mmol) last. Seal the vial immediately.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Critical Check: Cyclopropyl groups are acid-sensitive. Avoid highly acidic workups.

-

Protocol B: Mono-Methylation (The "Formamide Route")

Objective: Selective methylation to avoid over-alkylation (N,N-dimethyl byproduct).

Procedure:

-

Formylation: Reflux 3-cyclopropylaniline (1.0 eq) in 98% Formic Acid (5.0 eq) for 2 hours. Monitor conversion to formamide.

-

Workup: Remove excess formic acid under reduced pressure. Dissolve residue in DCM, wash with sat. NaHCO₃ (neutralize acid), dry, and concentrate.

-

Reduction: Dissolve the crude formamide in anhydrous THF (0.2 M) under N₂. Cool to 0°C.

-

Addition: Dropwise add LiAlH₄ (2.0 eq, 1M in THF).

-

Reflux: Warm to RT, then reflux for 4 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add: water (x mL), 15% NaOH (x mL), water (3x mL). Filter the white precipitate.

-

Isolation: Concentrate filtrate to yield 3-Cyclopropyl-N-methylaniline .

Downstream Applications in Agrochemicals

This building block is primarily used to synthesize Succinate Dehydrogenase Inhibitors (SDHIs) (fungicides) and Phenylurea Herbicides .

Application 1: Synthesis of SDHI Analogs (Amide Coupling)

SDHIs often feature an amide bond linking a heterocyclic acid (pyrazole/pyridine) to a lipophilic amine.

Mechanism: The N-methyl group forces the amide bond into a specific conformation, often improving binding in the ubiquinone-binding site of Complex II.

Protocol:

-

Activation: Dissolve the Pyrazole-4-carboxylic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 2h at RT until gas evolution ceases. Concentrate to obtain the acid chloride.

-

Coupling: Dissolve 3-Cyclopropyl-N-methylaniline (1.1 eq) and Triethylamine (1.5 eq) in DCM.

-

Addition: Cool amine solution to 0°C. Add acid chloride (dissolved in minimal DCM) dropwise.

-

Completion: Stir at RT for 4h.

-

Result: Formation of the target N-methyl-N-(3-cyclopropylphenyl)pyrazole-carboxamide.

Diagram 2: Metabolic Stability Mechanism

Caption: The cyclopropyl group resists CYP450 hydroxylation compared to isopropyl chains, extending field half-life.

Safety & Handling (MSDS Highlights)

-

Acute Toxicity: N-methylanilines are toxic by inhalation and skin contact (Methaemoglobinemia risk).

-

Skin/Eye: Irritant.[1][2] Wear butyl rubber gloves and safety goggles.

-

Stability: The cyclopropyl ring is stable to bases and oxidants but can undergo ring-opening in strong acids (e.g., conc. HCl/H₂SO₄). Use weak acids (acetic/formic) if acidification is necessary.

References

-

N-Methylaniline in Agrochemicals: N-Methylaniline: A Key Building Block in Pharmaceutical and Agrochemical Development.[1][3] Ningbo Inno Pharmchem.[3] Available at: [Link]

-

Cyclopropyl Metabolic Stability: The Cyclopropyl Group in Medicinal Chemistry.[4][5] Scientific Update.[5] Available at: [Link]

-

Chemical Data: 4-Cyclopropyl-3-methylaniline (Isomer Analog) Compound Summary. PubChem.[6][2] Available at: [Link]

-

Metabolism of Cyclopropylamines: Metabolism of cyclopropyl groups.[7] Hypha Discovery.[1][3] Available at: [Link]

Sources

- 1. hnsincere.com [hnsincere.com]

- 2. 4-Cyclopropyl-3-methylaniline | C10H13N | CID 62489809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. 3-Cyclopropylaniline | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

Handling and storage protocols for light-sensitive aniline compounds

Abstract